molecular formula C4H8N2O B111606 Azetidine-2-carboxamide CAS No. 130973-78-3

Azetidine-2-carboxamide

Cat. No.: B111606
CAS No.: 130973-78-3
M. Wt: 100.12 g/mol
InChI Key: KKCWBKUOPJMUQV-UHFFFAOYSA-N
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Description

Azetidine-2-carboxamide is a four-membered nitrogen-containing heterocycle that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its unique structural properties, which include a considerable ring strain that contributes to its reactivity and stability. This compound is an analogue of cyclobutane and is often used as a building block in the synthesis of various bioactive molecules and pharmaceuticals .

Mechanism of Action

Target of Action

Azetidine-2-carboxamide is known to target the Signal Transducer and Activator of Transcription (STAT)3, a member of the STAT family of transcription factors . STAT3 is frequently aberrantly activated in various cancers and represents a valid target for the development of novel anticancer therapeutics .

Mode of Action

This compound analogues selectively inhibit STAT3 DNA-binding activity . They have shown high-affinity binding to STAT3, as confirmed by isothermal titration calorimetry analysis . The inhibition of STAT3 DNA-binding activity is a key aspect of the mode of action of this compound .

Biochemical Pathways

The inhibition of STAT3 by this compound affects the STAT3 signaling pathway . This pathway is involved in mediating the cellular responses to cytokine and growth factors, including cell growth and differentiation, inflammation, and immune responses . The inhibition of this pathway by this compound can lead to the suppression of these cellular responses .

Pharmacokinetics

This suggests that the compound’s bioavailability may be influenced by its ability to cross cell membranes and its stability in the physiological environment .

Result of Action

The inhibition of STAT3 by this compound leads to a decrease in the viability of certain cancer cells, inhibition of cell growth, reduction in colony survival, and induction of apoptosis . Additionally, the expression of STAT3 target genes, including c-Myc, VEGF, and survivin, were suppressed in the compound-treated cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in plants, it has been shown that Azetidine-2-carboxylic acid, an analog of the amino acid proline, inhibits the root growth of Arabidopsis and other plants . This suggests that the action of this compound may also be influenced by the specific biological and environmental context in which it is used .

Future Directions

Azetidines are being increasingly recognized for their potential in organic synthesis and medicinal chemistry . The development of synthetic methods to produce substituted azetidines is attracting interest in synthetic organic chemistry . The polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is one of the most efficient ways to synthesize functionalized azetidines. Another approach involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods: Industrial production of azetidine-2-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Azetidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive, allowing for facile bond functionalization through N–C bond cleavage .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the ring-opening polymerization of azetidines can be initiated using cationic or anionic initiators .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the ring-opening polymerization of azetidines can produce polyamines with various structures and degrees of control .

Comparison with Similar Compounds

Azetidine-2-carboxamide is unique among similar compounds due to its high ring strain and reactivity. Similar compounds include aziridines and pyrrolidines, which also contain nitrogen in their ring structures. aziridines have higher ring strain and are less stable, while pyrrolidines have lower ring strain and are less reactive . Other similar compounds include azetidine-2-carboxylic acid, which is an analogue of proline and is used in the study of protein folding and collagen synthesis .

Properties

IUPAC Name

azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWBKUOPJMUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926988
Record name Azetidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130973-78-3
Record name Azetidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azetidine-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the azetidine-2-carboxamide scaffold in drug discovery?

A1: The this compound scaffold has emerged as a valuable building block in medicinal chemistry, particularly for designing enzyme inhibitors. Its rigid structure and diverse functionalization possibilities allow for fine-tuning interactions with target proteins, potentially leading to high potency and selectivity. [, ]

Q2: How does ketoconazole affect the pharmacokinetics of the thrombin inhibitor prodrug AZD0837?

A2: Ketoconazole, a known CYP3A inhibitor, significantly increases the plasma exposure of both AZD0837 [(2S)-N-{4- [(Z)-amino(methoxyimino)methyl]benzyl}-1-{(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyethanoyl}-azetidine-2-carboxamide] and its active metabolite, AR-H067637 [(2S)-N-{4-[amino(imino)methyl]benzyl}-1-{(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyethanoyl}-azetidine-2-carboxamide]. This interaction is attributed to the inhibition of CYP3A-mediated metabolism of AZD0837, leading to higher plasma concentrations of both the prodrug and the active metabolite. Notably, ketoconazole appears to prolong the terminal half-life of AR-H067637 without significantly affecting its extensive biliary excretion and clearance. [, ]

Q3: Can you describe the structure-activity relationship (SAR) studies conducted on azetidine-2-carboxamides as STAT3 inhibitors?

A3: Research has shown that modifications to the (R)-azetidine-2-carboxamide scaffold can significantly impact STAT3 inhibitory activity. For instance, introducing specific substituents on the azetidine ring and modifying the amide portion led to compounds like 5a, 5o, and 8i, exhibiting sub-micromolar IC50 values against STAT3. Further optimization yielded derivatives like 7e, 7f, 7g, and 9k with improved cell membrane permeability and other desirable physicochemical properties. []

Q4: How do this compound derivatives function as organocatalysts in aldol reactions?

A4: Enantiopure azetidine-2-carboxamides have demonstrated promising catalytic activity in direct asymmetric aldol reactions. Their ability to act as chiral catalysts stems from the presence of both a hydrogen-bond donor (amide group) and a Lewis base (nitrogen atom) within the azetidine ring, facilitating enantioselective control during the aldol reaction. [, ]

Q5: What is the significance of the discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 agonists?

A5: The identification of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides, specifically compound 45h, as potent and orally bioavailable TGR5 agonists represents a significant advancement in targeting this receptor for therapeutic purposes. TGR5 activation has been linked to various beneficial effects in metabolic diseases. Compound 45h displayed promising efficacy in preclinical models, highlighting the potential of this class of compounds for treating conditions like diabetes and metabolic syndrome. []

Q6: How was computational chemistry utilized in the discovery of selective monoamine oxidase-B (MAO-B) inhibitors based on the this compound scaffold?

A6: Computational fragment-based design played a crucial role in identifying (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)this compound (C3) as a potent and selective MAO-B inhibitor. Through computational modeling and structure-based design, researchers were able to optimize the interactions of this compound derivatives with the MAO-B binding site while minimizing interactions with MAO-A, leading to enhanced selectivity. Compound C3 demonstrated superior potency and selectivity compared to safinamide, a known MAO-B inhibitor, highlighting the power of computational approaches in drug discovery. []

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